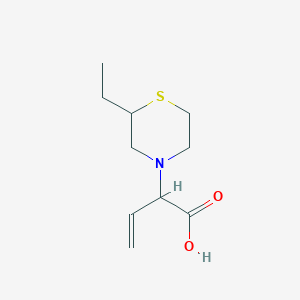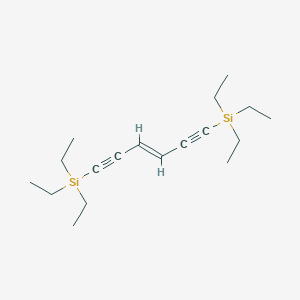
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two triethylsilyl groups attached to a hexen-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne typically involves the use of silylation reactions. One common method involves the reaction of a hexen-diyne precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silylated ketones or dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of silylated alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
1,6-Bis-(triethoxysilyl)hexane: Contains triethoxysilyl groups and is used in the preparation of mesoporous materials.
1,6-Bis-(dimethylhydroxysilyl)-3,8-diphenylpyrene: A derivative used in the synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) with applications in materials science.
Uniqueness
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is unique due to its specific silyl groups and the hexen-diyne backbone, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C18H32Si2 |
|---|---|
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
triethyl-[(E)-6-triethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
Clave InChI |
NFAAVLBMWXESLY-BUHFOSPRSA-N |
SMILES isomérico |
CC[Si](CC)(CC)C#C/C=C/C#C[Si](CC)(CC)CC |
SMILES canónico |
CC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


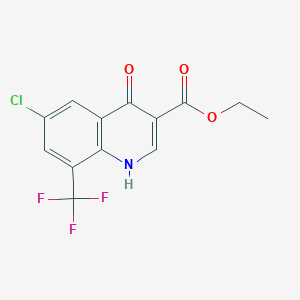
![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)

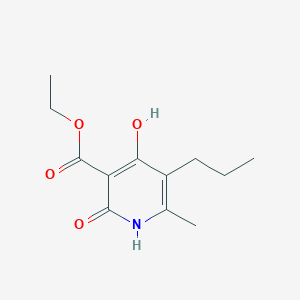
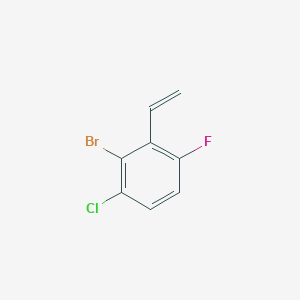

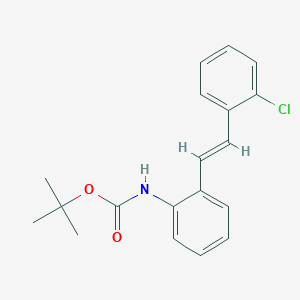
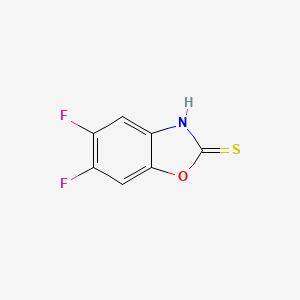

![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
